molecular formula C16H14ClFN4O B11459940 2-(3-chlorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

2-(3-chlorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11459940
M. Wt: 332.76 g/mol
InChI Key: PHLBOHKFGCSEGR-UHFFFAOYSA-N
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Description

2-[(3-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a synthetic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[(3-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate halogenated precursors.

    Final assembly: The final compound is obtained by combining the triazole ring with the substituted phenyl groups under suitable reaction conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[(3-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[(3-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Chlorophenyl and fluorophenyl derivatives: Compounds with similar substituents may exhibit comparable chemical properties and reactivity.

The uniqueness of 2-[(3-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClFN4O

Molecular Weight

332.76 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-5-[(4-fluoroanilino)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C16H14ClFN4O/c17-12-3-1-2-11(8-12)10-22-16(23)20-15(21-22)9-19-14-6-4-13(18)5-7-14/h1-8,19H,9-10H2,(H,20,21,23)

InChI Key

PHLBOHKFGCSEGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)F

Origin of Product

United States

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